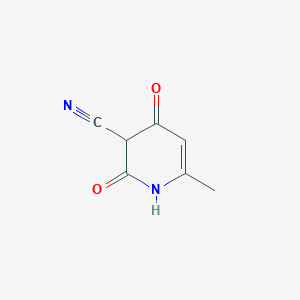
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile typically involves the reaction of malononitrile with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a cyclization mechanism, forming the pyridine ring . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2,4-dioxo-1H-pyridine-3-carbonitrile: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-methyl-2,4-dioxo-1H-pyrimidine-3-carbonitrile: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2,5H,1H3,(H,9,11) |
InChI Key |
WYNZEXPAIIVXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




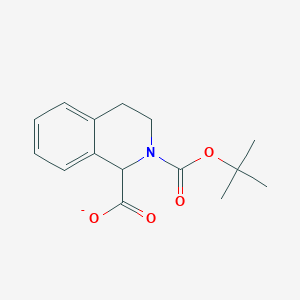

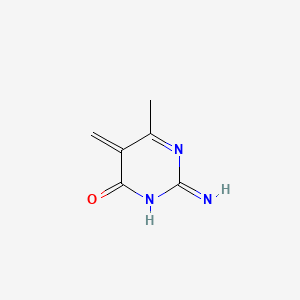
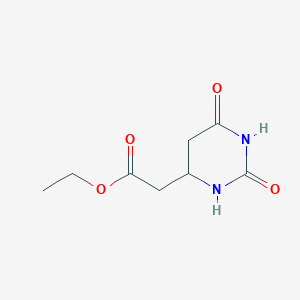
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)
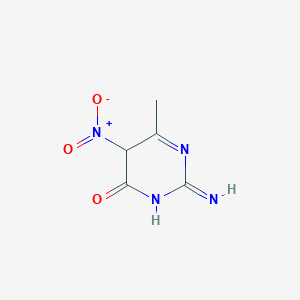



![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
